![molecular formula C16H10Cl2N4S B11044011 3-(2,4-Dichlorophenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 842972-33-2](/img/structure/B11044011.png)
3-(2,4-Dichlorophenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
- This compound belongs to the class of heterocyclic compounds, which often exhibit diverse biological activities.
3-(2,4-Dichlorophenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: is a mouthful, but its structure holds promise. Let’s break it down:
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
Pharmacological Applications
The compound has shown promising results in various pharmacological studies:
Anticancer Activity
Research indicates that derivatives of thiadiazole and triazole exhibit significant anticancer properties. The mechanisms include:
- Inhibition of DNA Synthesis : Compounds with the triazole-thiadiazole structure have been shown to inhibit RNA and DNA synthesis specifically without affecting protein synthesis .
- Targeting Kinases : The heteroatoms in the thiadiazole structure can interact with key kinases involved in tumorigenesis .
Antiviral Properties
Recent studies have demonstrated that certain derivatives possess antiviral activities. For instance:
- Inhibition of Viral Replication : Some synthesized compounds have shown efficacy against viruses by inhibiting replication mechanisms .
Antimicrobial Activity
The compound has also been evaluated for its antibacterial and antifungal properties.
- Broad-Spectrum Activity : Thiadiazole derivatives are known to exhibit a range of activities against various microbial strains .
Material Science Applications
Beyond biological applications, this compound is being explored for its potential in material science:
- Polymer Chemistry : The unique structure of triazoles allows for incorporation into polymer matrices to enhance properties such as thermal stability and mechanical strength.
Case Studies
Several studies provide insights into the applications of this compound:
Case Study 1: Antitumor Activity
A study synthesized a series of triazolo-thiadiazole derivatives and evaluated their activity against human cancer cell lines (e.g., HepG-2 and A-549). The results indicated that select compounds exhibited IC50 values comparable to standard chemotherapeutics like cisplatin .
Case Study 2: Antiviral Efficacy
Another investigation focused on the antiviral potential of modified triazolo-thiadiazoles against specific viral strains. The study reported significant reductions in viral loads in vitro, suggesting potential for therapeutic development .
Mechanism of Action
Molecular Targets:
Pathways Involved:
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
The compound 3-(2,4-Dichlorophenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazolo-thiadiazole family known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties based on various research findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H14Cl2N4S. The structure features a triazole ring fused with a thiadiazole moiety, which is critical for its biological activity. The presence of halogen substituents (such as dichlorophenyl) enhances the compound's reactivity and biological efficacy.
Antimicrobial Activity
Triazolo-thiadiazole derivatives have shown significant antimicrobial properties. Research indicates that compounds within this class exhibit activity against various bacterial strains and fungi.
- Mechanism : The antimicrobial action is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
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Case Studies :
- A study demonstrated that derivatives of triazolo-thiadiazoles displayed potent antibacterial effects against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL depending on the specific derivative tested .
- Another investigation highlighted the antifungal activity against Candida albicans , where certain derivatives showed significant inhibition at low concentrations .
Compound | Target Microorganism | MIC (µg/mL) |
---|---|---|
3a | Staphylococcus aureus | 1 |
3b | Escherichia coli | 2 |
3c | Candida albicans | 0.5 |
Anticancer Activity
The anticancer potential of triazolo-thiadiazoles has been extensively studied. These compounds have been shown to inhibit the growth of various cancer cell lines.
- Mechanism : The anticancer effects are primarily due to the induction of apoptosis and inhibition of cell proliferation pathways.
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Case Studies :
- In vitro studies revealed that certain derivatives exhibited cytotoxicity against human colon cancer cell line HCT116 with IC50 values ranging from 3.29 to 10 µg/mL .
- Another study reported that compounds demonstrated significant antiproliferative activity against breast cancer cell lines (MCF-7), with some derivatives achieving over 80% inhibition at concentrations as low as 10 µM .
Cell Line | IC50 (µg/mL) |
---|---|
HCT116 | 3.29 |
MCF-7 | 10 |
PC3 (Prostate) | 0.20 |
Anti-inflammatory Activity
Triazolo-thiadiazoles also exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation.
- Research Findings :
Properties
CAS No. |
842972-33-2 |
---|---|
Molecular Formula |
C16H10Cl2N4S |
Molecular Weight |
361.2 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-6-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H10Cl2N4S/c1-9-3-2-4-10(7-9)15-21-22-14(19-20-16(22)23-15)12-6-5-11(17)8-13(12)18/h2-8H,1H3 |
InChI Key |
YDVKKSNROAXQKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=NN=C3S2)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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